4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline
Overview
Description
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind to a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds, including 4-methyl-2-(1h-1,2,4-triazol-3-yl)aniline, are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
It is known that triazole compounds can influence a variety of biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
It is known that triazole compounds can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Some triazole derivatives have shown potent inhibitory activities against cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it interacts with certain enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial properties.
Materials Science: It is explored for its use in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound is similar in structure but has a methoxy group instead of a methyl group.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Another similar compound with a different substitution pattern on the aniline ring.
Uniqueness
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the triazole ring at the 2-position of the aniline ring provides distinct properties that can be exploited in various applications .
Properties
IUPAC Name |
4-methyl-2-(1H-1,2,4-triazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-8(10)7(4-6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAMQXPEXZFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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